6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyrano[2,3-c]pyrazolesIt has a molecular formula of C17H18N4O2 and a molecular weight of 310.359 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. For instance, nano-eggshell/Ti (IV) has been used as a catalyst under solvent-free conditions at room temperature . This method is advantageous due to its mild conditions, short reaction times, high yields, and the absence of toxic organic solvents.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multi-component reactions are often applied. These methods aim to maximize efficiency, reduce waste, and minimize the use of hazardous substances.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Pharmaceutical Development: The compound is explored for its potential use in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit p38 MAP kinase, a protein involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the kinase, thereby blocking its activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3-methoxyphenyl and 3-propyl groups contributes to its specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-amino-4-(3-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-3-5-13-15-14(10-6-4-7-11(8-10)22-2)12(9-18)16(19)23-17(15)21-20-13/h4,6-8,14H,3,5,19H2,1-2H3,(H,20,21) |
InChI Key |
RHTSRTGEUXBWNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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